IPI-3063

Beschreibung

Overview of Class I PI3K Isoforms in Cellular Homeostasis and Disease Pathogenesis

Class I PI3Ks are heterodimers composed of a regulatory subunit (typically p85) and a catalytic subunit (p110). ucl.ac.uk There are four distinct catalytic isoforms: p110α, p110β, p110δ, and p110γ. mdpi.comucl.ac.uk These isoforms exhibit both overlapping and distinct functions and are encoded by the genes PIK3CA, PIK3CB, PIK3CD, and PIK3CG, respectively. ucl.ac.uk

p110α and p110β: These isoforms are ubiquitously expressed and play key roles in regulating cellular metabolism and growth. mdpi.com They are frequently implicated in cancer and cell proliferation, partly through their involvement in pathways that evade apoptosis. mdpi.com

p110δ and p110γ: These isoforms are primarily expressed in hematopoietic cells and are crucial for regulating immune cell activation and inflammation. mdpi.comfrontiersin.org

Dysregulation of Class I PI3Ks, often through mutations or altered expression, is associated with a multitude of human diseases, including various cancers, overgrowth syndromes, inflammation, and autoimmunity. nih.govucl.ac.ukucl.ac.uk Activating mutations in PIK3CA, for instance, have been linked to conditions like CLOVES syndrome and are commonly found in various cancers. nih.govnih.gov

Rationale for Selective PI3K Delta (p110δ) Isoform Inhibition in Research Contexts

The restricted expression of p110δ mainly to hematopoietic cells provides a strong rationale for its selective inhibition in research, particularly in the study of immune cell function and related diseases. frontiersin.orgnih.gov Studies using genetic models lacking functional p110δ, as well as the application of selective chemical inhibitors, have demonstrated the critical role of p110δ signaling in various B-cell functions, including survival, migration, activation, and differentiation. frontiersin.orgresearchgate.netaacrjournals.org This isoform is essential for B lymphocyte development and function, operating downstream of key receptors like the B-cell antigen receptor (BCR) and chemokine receptors. frontiersin.orgaacrjournals.orgpatsnap.com

Furthermore, elevated PI3Kδ activity has been associated with autoimmunity in humans, and this isoform plays a significant role in the survival, proliferation, and dissemination of B-cell lymphomas. frontiersin.orgpatsnap.com Selective inhibition of p110δ is therefore a promising research strategy to dissect its specific contributions to these processes and to explore its potential as a therapeutic target with potentially limited toxicity on non-hematopoietic tissues. frontiersin.orgnih.gov

Historical and Current Landscape of PI3K Inhibitor Research Tools

The development of PI3K inhibitors for research has evolved significantly over time. Early inhibitors, such as wortmannin and LY294002, were used to study the broad roles of PI3K but lacked specificity, targeting multiple PI3K classes and other kinases. nih.gov

The elucidation of PI3K crystal structures facilitated the design of more potent and selective inhibitors. nih.gov This led to the development of isoform-specific inhibitors, which are invaluable tools for researchers to investigate the unique functions of each PI3K isoform. nih.govnih.gov Idelalisib, a selective p110δ inhibitor, was a significant development, being the first PI3K inhibitor approved for certain B-cell malignancies, highlighting the therapeutic potential of targeting this specific isoform. ucl.ac.uknih.govresearchgate.net

In the current landscape, various isoform-selective PI3K inhibitors are utilized as research tools. These include inhibitors selective for p110α (e.g., Alpelisib, AZD8835), p110β (e.g., GSK2636771), p110γ (e.g., AS-252424), and p110δ, as well as dual or pan-PI3K inhibitors. nih.govselleck.co.jpselleckchem.comnih.govnih.gov

The chemical compound IPI-3063 is a notable example of a potent and selective research tool specifically targeting the PI3K p110δ isoform. selleckchem.commedchemexpress.comselleckchem.com

This compound as a Research Tool:

This compound is characterized by its high potency and selectivity for p110δ. Biochemical assays have shown an IC₅₀ of 2.5 ± 1.2 nM for p110δ, with IC₅₀ values for the other Class I PI3K isoforms (p110α, p110β, and p110γ) being significantly higher, at least 400-fold and in some reports over 1000-fold higher. selleck.co.jpselleckchem.commedchemexpress.comselleckchem.com In cell-based assays specific for p110δ, this compound exhibits an IC₅₀ of 0.1 nM, further demonstrating its potency and selectivity in a cellular context. medchemexpress.comselleckchem.com

Research studies have utilized this compound to investigate the role of p110δ in B-cell function. For instance, studies in mouse B cells have shown that this compound potently reduces proliferation, survival, and plasmablast differentiation, while increasing antibody class switching to IgG1. researchgate.netmedchemexpress.comselleckchem.com Its effects were observed to be comparable to those of a pan-PI3K inhibitor in some assays. researchgate.net this compound has also been shown to potently inhibit human B cell proliferation in vitro. researchgate.netnih.gov

Mechanistically, this compound has been shown to be very potent in reducing the phosphorylation of downstream signaling molecules like AKT, with significant effects observed at concentrations as low as 1 nM. nih.govmedchemexpress.com It also reduces the phosphorylation of ERK1/2 at higher concentrations. nih.govmedchemexpress.com

Studies comparing this compound with inhibitors of other PI3K isoforms, such as the p110γ inhibitor AS-252424, have highlighted the dominant role of p110δ in mediating certain B-cell responses. researchgate.netnih.gov For example, while this compound significantly impacted B-cell proliferation, survival, and differentiation, AS-252424 had no significant effect on these responses. researchgate.netnih.gov

This compound has also been used in research exploring combination strategies, such as in studies investigating dual inhibition of PI3K-delta and PI3K-gamma in chronic lymphocytic leukemia (CLL) models. nih.govaacrjournals.org These studies utilized this compound as a representative PI3K-delta inhibitor to dissect the distinct and overlapping roles of the delta and gamma isoforms in CLL cell behavior and the tumor microenvironment. nih.govaacrjournals.org

The use of this compound in these research contexts underscores its value as a selective pharmacological tool for delineating the specific cellular and molecular functions mediated by the PI3K delta isoform.

Summary of this compound's Research Profile:

| Property | Value / Description | Source(s) |

| Target | PI3K p110δ | selleckchem.commedchemexpress.comselleckchem.com |

| Biochemical IC₅₀ (p110δ) | 2.5 ± 1.2 nM | selleckchem.commedchemexpress.comselleckchem.com |

| Cellular IC₅₀ (p110δ) | 0.1 nM (in p110δ-specific cell-based assays) | medchemexpress.comselleckchem.com |

| Selectivity | ≥400-fold higher IC₅₀ for p110α, p110β, p110γ compared to p110δ (biochemical) | selleck.co.jpselleckchem.commedchemexpress.com |

| Selectivity | ≥1000-fold higher cellular IC₅₀ for other Class I isoforms compared to p110δ (cellular) | medchemexpress.comselleckchem.com |

| Effects on B Cells | Reduces proliferation, survival, plasmablast differentiation; increases IgG1 switching | researchgate.netmedchemexpress.comselleckchem.com |

| Downstream Effects | Potently reduces p-AKT; reduces p-ERK1/2 | nih.govmedchemexpress.com |

| Research Use | Investigating p110δ function in immune cells, particularly B cells; combination studies | researchgate.netnih.govnih.govaacrjournals.org |

This table summarizes key research findings regarding the activity and selectivity of this compound, illustrating its utility as a tool for studying PI3K delta signaling.

The ongoing research utilizing selective inhibitors like this compound continues to deepen the understanding of the complex roles of individual PI3K isoforms in both normal physiology and disease pathogenesis, paving the way for the potential development of more targeted therapies.

Eigenschaften

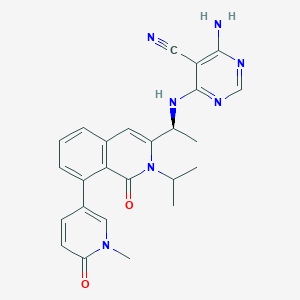

IUPAC Name |

4-amino-6-[[(1S)-1-[8-(1-methyl-6-oxopyridin-3-yl)-1-oxo-2-propan-2-ylisoquinolin-3-yl]ethyl]amino]pyrimidine-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25N7O2/c1-14(2)32-20(15(3)30-24-19(11-26)23(27)28-13-29-24)10-16-6-5-7-18(22(16)25(32)34)17-8-9-21(33)31(4)12-17/h5-10,12-15H,1-4H3,(H3,27,28,29,30)/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBHAYOJCPNWKBL-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=CC2=C(C1=O)C(=CC=C2)C3=CN(C(=O)C=C3)C)C(C)NC4=NC=NC(=C4C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC2=C(C(=CC=C2)C3=CN(C(=O)C=C3)C)C(=O)N1C(C)C)NC4=NC=NC(=C4C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25N7O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular and Cellular Pharmacology of Ipi-3063

Elucidation of IPI-3063's Mechanism of Action

This compound exerts its biological effects primarily through the inhibition of specific enzymes within the PI3K family.

Specificity and Selectivity of this compound for PI3K p110δ Isoform Kinase Activity

This compound has been characterized as a potent and selective inhibitor of the PI3K p110δ isoform. Studies have demonstrated that this compound exhibits high potency against p110δ in cell-based assays. For instance, an IC₅₀ value of 0.1 nM has been reported for this compound in p110δ-specific cellular assays. nih.govcenmed.com This indicates that very low concentrations of this compound are sufficient to inhibit the kinase activity of the p110δ isoform. The selective targeting of p110δ is particularly relevant because this isoform is predominantly expressed in leukocytes and plays a significant role in immune cell function. nih.govbabraham.ac.uknih.govcancerdiagnosisprognosis.org

Comparative Analysis of this compound's Inhibitory Potency Against Other Class I PI3K Isoforms (p110α, p110β, p110γ)

A key aspect of this compound's pharmacological profile is its selectivity for p110δ over other Class I PI3K isoforms: p110α, p110β, and p110γ. Research findings consistently show that the cellular IC₅₀ values for this compound against these other isoforms are significantly higher than that for p110δ, indicating substantially lower potency. nih.govmedchemexpress.com Some studies report cellular IC₅₀ values for p110α, p110β, and p110γ that are at least 1,000-fold higher than the IC₅₀ for p110δ. nih.govcenmed.com Other data indicate IC₅₀ values for p110α, p110β, and p110γ in the range of hundreds to over a thousand nanomolar, while the p110δ IC₅₀ is in the sub-nanomolar or low nanomolar range (0.1 nM to 2.5 ± 1.2 nM). medchemexpress.comselleckchem.comselleck.co.jp This substantial difference in inhibitory potency highlights the selectivity of this compound for the p110δ isoform.

| PI3K Isoform | Cellular IC₅₀ (nM) | Selectivity vs. p110δ |

| p110δ | 0.1 - 2.5 ± 1.2 | 1x |

| p110α | ≥100 - 1901 ± 1318 | ≥100 - >1000x |

| p110β | ≥100 - 1508 ± 624 | ≥400 - >1000x |

| p110γ | ≥100 - 2187 ± 1529 | ≥400 - >1000x |

Note: IC₅₀ values can vary depending on the specific cell type and assay conditions used in different studies. The ranges presented reflect data from multiple sources. nih.govcenmed.commedchemexpress.comselleckchem.comselleck.co.jp

Downstream Molecular Signaling Modulation by this compound

Inhibition of PI3K p110δ by this compound leads to modulation of downstream signaling pathways that are regulated by PI3K activity.

Impact of this compound on AKT Phosphorylation and Signaling Pathways

The PI3K/AKT pathway is a major downstream effector of PI3K activity. PI3K catalyzes the conversion of PIP2 to PIP3, which in turn recruits and activates AKT through phosphorylation. nih.govcancerdiagnosisprognosis.org Inhibition of PI3K p110δ by this compound has been shown to potently reduce AKT phosphorylation. Studies in activated mouse B cells demonstrated that this compound significantly reduced phosphorylated AKT (p-AKT) levels at concentrations as low as 1 nM. nih.govmedchemexpress.com This indicates that this compound effectively disrupts the PI3K-dependent activation of AKT signaling.

Effects of this compound on ERK1/2 Phosphorylation and Related Signaling Cascades

The ERK1/2 signaling pathway is another important cascade that can be influenced by PI3K activity, although it is also regulated by other upstream signals. Research indicates that this compound also reduces the phosphorylation of ERK1/2 (p-ERK1/2). A significant reduction in p-ERK1/2 levels was observed in activated mouse B cells treated with this compound at a concentration of 10 nM. nih.govmedchemexpress.com This suggests that PI3K p110δ signaling contributes, at least in part, to the activation of the ERK1/2 pathway in these cells.

Influence of this compound on mTOR Signaling Pathway Components

The mTOR signaling pathway is a complex network that integrates signals from various pathways, including PI3K/AKT, to regulate cell growth, proliferation, and survival. nih.govwikipedia.orgguidetopharmacology.org While the search results directly linking this compound's specific influence on individual mTOR components are limited, the known relationship between PI3K/AKT and mTOR suggests an indirect impact. Activation of AKT, which is inhibited by this compound, is a key upstream event that leads to the activation of mTOR Complex 1 (mTORC1). nih.gov Therefore, by inhibiting AKT phosphorylation, this compound is expected to consequently modulate mTOR signaling, likely leading to a reduction in mTOR activity.

Cellular Target Engagement and Functional Consequences of this compound Inhibition

This compound is characterized as a potent and selective inhibitor of the phosphoinositide-3-kinase (PI3K) p110δ isoform. Biochemical assays indicate an IC50 of 2.5 ± 1.2 nM for p110δ, with IC50 values for other Class I PI3K isoforms (p110α, p110β, p110γ) being at least 400-fold higher cenmed.comselleckchem.com. In cell-based assays specific for p110δ, this compound exhibits a cellular IC50 of approximately 0.1 nM, demonstrating high selectivity with cellular IC50 values for other Class I PI3K isoforms being at least 1,000-fold higher cenmed.com. This selective inhibition of p110δ underlies the functional consequences observed in various immune cell types.

Analysis of this compound's Effects on B Lymphocyte Survival and Proliferation

Research indicates that this compound potently reduces mouse B cell proliferation, survival, and plasmablast differentiation cenmed.compatsnap.comnih.gov. Its effects on mouse B cell proliferation, survival, and plasmablast differentiation are reported to be almost to the same degree as a pan-PI3K inhibitor patsnap.comnih.gov. Similarly, this compound potently inhibits human B cell proliferation in vitro patsnap.comnih.gov. Studies evaluating the dose-dependent effects of this compound on the survival of chronic lymphocytic leukemia (CLL) cells from patients showed a decrease in BAFF-dependent survival in a dose-dependent manner nih.gov. This compound was found to be very potent, achieving a significant decrease in B cell survival at a concentration of 10 nM nih.gov. Proliferative signals in malignant B-cells, induced by a mixture of cytokines (CD40L/IL-2/IL-10) to recapitulate the tumor microenvironment, were determined to be PI3K-δ dependent, based on experiments using PI3K isoform-selective inhibitory compounds like this compound fda.gov.

Data on the effect of this compound on mouse B cell proliferation stimulated by various agents:

| Stimulus | This compound Concentration | Effect on Proliferation | Reference |

| αIgM + IL-4 | 1 nM - 100 nM | Reduced | researchgate.net |

| LPS + IL-4 | 0.01 nM - 100 nM | Reduced | researchgate.net |

| LPS | 1 nM - 100 nM | Reduced | researchgate.net |

| αCD40 + IL-4 | 1 nM - 100 nM | Reduced | researchgate.net |

Data on the effect of this compound on human B cell proliferation:

| Cell Type | This compound Effect | Reference |

| Human B cells | Potently inhibited | patsnap.comnih.gov |

Data on the effect of this compound on CLL B cell survival:

| Stimulus | This compound Concentration | Effect on Survival | Reference |

| BAFF-dependent | 10 nM | Significant decrease | nih.gov |

Investigation of this compound's Modulation of B Cell Differentiation, Including Plasmablast Differentiation and Antibody Class Switching

This compound has been shown to reduce mouse B cell plasmablast differentiation cenmed.compatsnap.comnih.gov. Interestingly, while inhibiting plasmablast differentiation, this compound also increased antibody class switching to IgG1 in mouse B cells, to a degree similar to a pan-PI3K inhibitor patsnap.comnih.gov. These findings suggest a differential impact of p110δ inhibition on distinct aspects of B cell differentiation.

Data on the effect of this compound on mouse B cell differentiation:

| Process | This compound Effect | Reference |

| Plasmablast differentiation | Reduced | cenmed.compatsnap.comnih.gov |

| Antibody class switching to IgG1 | Increased | patsnap.comnih.gov |

Examination of this compound's Impact on B Cell Receptor Signaling Pathways

This compound, as a selective p110δ inhibitor, impacts B cell receptor (BCR) signaling pathways. Studies have shown that this compound is very potent in reducing the phosphorylation of AKT (p-AKT), with significant effects observed at concentrations as low as 1 nM nih.gov. It also reduced p-ERK1/2, with a significant effect noted at 10 nM nih.gov. These results indicate that this compound inhibits downstream signaling molecules in the PI3K pathway activated by BCR engagement and other stimuli.

Data on the effect of this compound on B cell signaling molecules:

| Signaling Molecule | This compound Effect | Significant Effect Concentration | Reference |

| p-AKT | Reduced | 1 nM | nih.gov |

| p-ERK1/2 | Reduced | 10 nM | nih.gov |

Research into this compound's Influence on T Lymphocyte Migration and Function

Studies have investigated the effect of this compound on T lymphocyte migration and function. In vitro T-cell migration assays using CLL patient-derived peripheral blood mononuclear cells (PBMCs) showed that this compound inhibits CXCL12-induced T-cell migration nih.gov. However, another source indicates that T cell migration was not observed with the PI3K-δ inhibitor this compound, in contrast to a PI3K-γ inhibitor biospace.com. Research also suggests that PI3K-γ plays relatively greater roles in chemokine-induced recruitment of CD3+ T-cells and other immune cells to the tumor microenvironment compared to PI3K-δ fda.gov. While PI3K-δ is critical for CLL B-cell survival and migration, PI3K-γ is important for T-cell migration and macrophage polarization patsnap.com.

Data on the effect of this compound on T cell migration:

| Cell Type | Stimulus | This compound Effect on Migration | Reference |

| CLL patient T cells | CXCL12 | Inhibits | nih.gov |

| T cells | Not specified | Not observed | biospace.com |

Studies of this compound's Effects on Myeloid Cell Function and Macrophage Polarization

The role of PI3K isoforms in myeloid cell function and macrophage polarization has been explored. While PI3K-δ is primarily associated with B cell functions, PI3K-γ is noted for its role in neutrophil, macrophage, and eosinophil recruitment, as well as macrophage polarization patsnap.comnih.gov. Studies using PI3K isoform-selective inhibitors suggest that PI3K-γ plays a relatively greater role in the recruitment of immune cells, including those of the myeloid lineage, to the tumor microenvironment fda.gov. PI3K-gamma is essential for macrophage polarization patsnap.com. Although this compound is a selective PI3K-δ inhibitor, its effects on myeloid cell function and macrophage polarization, particularly in the context of dual PI3K-δ/γ inhibition, have been considered in studies investigating combined inhibition strategies patsnap.comfda.gov.

Preclinical Efficacy and Biological Impact Studies of Ipi-3063

In Vitro Cellular Model Systems for IPI-3063 Efficacy Assessment

In vitro studies have been instrumental in understanding the direct effects of this compound on various immune cell populations, particularly B cells. These studies employ different cellular assays to evaluate the compound's impact on key cellular processes such as survival, proliferation, and differentiation.

Application of Mouse B Cell Assays in this compound Research

Studies using purified mouse B cells or total splenocytes have demonstrated that this compound potently reduces mouse B cell proliferation, survival, and plasmablast differentiation nih.govresearchgate.netnih.govfrontiersin.org. This compound achieved a significant decrease in B cell survival at concentrations as low as 10 nM in the presence of B-cell activating factor (BAFF) or interleukin-4 (IL-4) nih.gov. Its effect on reducing proliferation, survival, and plasmablast differentiation was found to be almost comparable to that of a pan-PI3K inhibitor nih.govresearchgate.netnih.govfrontiersin.org.

Furthermore, this compound has been shown to increase antibody class switching to IgG1 in mouse B cells stimulated with αCD40 + IL-4, starting at a concentration of 1 nM nih.govfrontiersin.org. In contrast, the p110γ inhibitor AS-252424 did not show a significant impact on these B cell responses nih.govresearchgate.netnih.govfrontiersin.org.

Table 1: Effects of this compound on Mouse B Cell Functions (In Vitro)

| B Cell Function | Stimulus | This compound Effect | Comparative Effect (vs. Pan-PI3K Inhibitor) | Reference |

| Proliferation | αIgM + IL-4, LPS + IL-4, LPS, αCD40 + IL-4 | Potently reduced | Nearly same degree | nih.govresearchgate.netnih.govfrontiersin.org |

| Survival | BAFF, IL-4 | Potently reduced (significant at 10 nM) | Approached effect | nih.gov |

| Plasmablast Differentiation | LPS | Potently reduced | Same degree | nih.govfrontiersin.orgfrontiersin.org |

| Antibody Class Switching (IgG1) | αCD40 + IL-4 | Increased (starting at 1 nM) | Approached effect | nih.govfrontiersin.org |

Utilization of Human B Cell Assays for this compound Efficacy Evaluation

Similar to its effects on mouse B cells, this compound has been shown to potently inhibit human B cell proliferation in vitro nih.govresearchgate.netnih.govresearchgate.net. Purified human B cells stimulated with human CD40L + anti-human IgM/IgG + human IL-2 + human IL-21 showed reduced proliferation when treated with this compound at concentrations ranging from 0.1 to 100 nM researchgate.netmedchemexpress.com. These findings indicate a conserved inhibitory effect of this compound on B cell proliferation across species.

Studies of this compound in Chronic Lymphocytic Leukemia (CLL) Cell Models

This compound, as a PI3K-δ specific inhibitor, has been investigated for its effects on chronic lymphocytic leukemia (CLL) cells in vitro. Studies using primary CLL patient B cells have shown that this compound can reduce leukemic B-cell proliferation and survival nih.govaacrjournals.org. Non-lethal doses of this compound (0.1 – 1 µM) were effective in reducing CLL cell proliferation and survival in vitro, while a PI3K-γ inhibitor (IPI-549) did not show similar effects nih.gov. These results highlight the specific role of PI3K-δ in the survival and proliferation of CLL B cells and the potential of this compound in targeting these processes nih.govaacrjournals.org.

Exploration of this compound in Other Immunological Cell Types and Pathways

While the primary focus of this compound research has been on B cells due to its selectivity for the p110δ isoform, which is highly expressed in lymphocytes, some studies have also examined its effects on other immune cell types and related pathways. PI3K-δ is critical for B lymphocyte survival, while PI3K-γ plays a significant role in macrophages, influencing immune stimulation and suppression mdpi.comnih.gov.

In the context of CLL, investigations into the tumor microenvironment (TME) have explored the impact of PI3K inhibitors on T cells and myeloid cells. In in vitro experiments, CXCL12-induced T-cell migration was evaluated in the presence of this compound and other PI3K inhibitors nih.govaacrjournals.orgresearchgate.net. These studies help to understand the broader impact of PI3K-δ inhibition on the immune cell landscape, although the direct and selective effects of this compound on these other cell types, independent of B cells, are less extensively documented compared to its effects on B cells.

In Vivo Preclinical Animal Models for this compound Research

Preclinical in vivo studies, primarily in mouse models, have been conducted to assess the activity of this compound in more complex biological systems and its potential impact on B cell-driven pathologies.

Assessment of this compound's Activity in Mouse Models of B Cell-Driven Pathologies

This compound has been utilized in mouse models to study the effects of p110δ inhibition on B cell-related conditions. PI3Kδ inhibitors, including this compound, have shown the ability to suppress autoantibody production in mouse models, suggesting potential therapeutic applications in autoimmune diseases driven by aberrant B cell activity researchgate.netnih.govresearchgate.netresearchgate.net.

In a xenograft mouse model using primary cells from treatment-naïve and ibrutinib-resistant CLL patients, CLL cells pre-treated with this compound showed a diminished ability to home to the spleen of recipient mice nih.govaacrjournals.org. This indicates that this compound can impair the migration of leukemic B cells in vivo. Studies in this model have also investigated the effects of this compound on leukemia burden, demonstrating the essential role of PI3K-δ for CLL B-cell survival and migration nih.govaacrjournals.orgresearchgate.net. These in vivo findings corroborate the in vitro observations regarding this compound's impact on B cell function and suggest its potential efficacy in B cell-driven pathologies.

Table 2: Effects of this compound on B Cells in Mouse Models (In Vivo)

Investigation of this compound in Xenograft Models of Hematological Malignancies

Preclinical studies utilizing xenograft models have been instrumental in evaluating the in vivo efficacy of this compound in hematological malignancies. Investigations in xenograft models of chronic lymphocytic leukemia (CLL) have provided insights into the compound's effects on leukemic B cells and the tumor microenvironment. nih.govnih.gov

Studies have compared the effects of this compound, a selective PI3K-δ inhibitor, with other PI3K inhibitors, such as IPI-549 (a PI3K-γ inhibitor) and duvelisib (a dual PI3K-δ,γ inhibitor), on CLL cells in these models. Results from in vitro experiments, which inform the in vivo studies, demonstrated that this compound potently reduced mouse B cell proliferation, survival, and plasmablast differentiation while increasing antibody class switching to IgG1. idrblab.net Similarly, this compound potently inhibited human B cell proliferation in vitro. idrblab.netguidetopharmacology.org These in vitro findings established this compound as a highly potent molecule for studying p110δ function in immune cells. guidetopharmacology.org

In vivo investigations using NSG mice engrafted with human CLL peripheral blood mononuclear cells (PBMCs) have further explored the efficacy of this compound. These studies assessed the impact of PI3K inhibition on CLL cell proliferation, survival, and migration. nih.govnih.gov Data indicated that inhibition of PI3K-δ, including with this compound, impaired CLL cell proliferation, survival, and migration both in vitro and in vivo. nih.govnih.gov Specifically, CLL cells pre-treated with this compound or duvelisib showed a diminished ability to home to the spleen of recipient mice compared to those treated with a PI3K-γ inhibitor. nih.gov

The distinct contributions of PI3K-δ and PI3K-γ on leukemic B-cell survival, proliferation, and migration were assessed in vitro using this compound and IPI-549, in addition to duvelisib. nih.govnih.gov These experiments were conducted using concentrations of inhibitors within a range considered clinically achievable and tolerable. nih.govnih.gov The findings from these xenograft studies support the essential roles of PI3K-δ for CLL B-cell survival and migration. nih.gov

The following table summarizes representative in vitro data on the inhibitory activity of this compound against different PI3K isoforms:

| PI3K Isoform | IC₅₀ (nM) | Reference |

| p110δ | 2.5 ± 1.2 | idrblab.netnih.govuni.lu |

| p110α | 1171 ± 533 | idrblab.net |

| p110β | 1508 ± 624 | idrblab.net |

| p110γ | 2187 ± 1529 or 418.8 ± 117.2 | idrblab.net |

Note: IC₅₀ values may vary slightly depending on the specific assay conditions and reference.

Cell-based assays have also shown this compound to be p110δ selective with an IC₅₀ of 0.1 nM, and cellular IC₅₀ values for other Class I PI3K isoforms were reported to be at least 1,000-fold higher. idrblab.netuni.lu this compound was found to be very potent in reducing p-AKT, showing a significant effect at 1 nM, and also reduced p-ERK1/2 significantly at 10 nM. idrblab.net A significant decrease in B cell survival was observed at 10 nM concentration of this compound. idrblab.net

Characterization of this compound's Pharmacodynamics in Preclinical Species

Pharmacodynamics (PD) studies are crucial in preclinical development to understand the relationship between drug concentration and its biological effect in animal models. mrc.ac.uk While detailed, comprehensive pharmacodynamic data for this compound across multiple preclinical species are not extensively detailed in the provided search results, some information regarding its behavior in vivo is available.

It has been noted that this compound has demonstrated good pharmacokinetics in mice. uni.lu Pharmacokinetic (PK) studies, which examine how a drug is absorbed, distributed, metabolized, and excreted by the body, are often conducted in parallel with or as part of preclinical pharmacodynamic studies to understand the potential effectiveness of a molecule. mrc.ac.uk Good pharmacokinetic properties in a preclinical species like mice are a positive indicator for further development, suggesting that the compound can reach systemic circulation and potentially the target tissues. mrc.ac.uk

The observed efficacy of this compound in reducing CLL cell proliferation, survival, and migration in mouse xenograft models is a direct reflection of its pharmacodynamic activity in this preclinical species. nih.govnih.gov The ability of this compound to exert these effects in vivo after administration indicates that it successfully reached the leukemia cells and modulated the targeted PI3K-δ pathway, leading to the observed biological outcomes. nih.govnih.gov

Comparative Research with Other Pi3k Isoform-selective Inhibitors

Differential Effects of IPI-3063 Versus Pan-PI3K Inhibitors

Studies have shown that the selective inhibition of p110δ by this compound can achieve effects on B cell function comparable to those of a pan-PI3K inhibitor. For instance, this compound has been found to potently reduce mouse B cell proliferation, survival, and plasmablast differentiation, as well as increase antibody class switching to IgG1, to a degree similar to that observed with a pan-PI3K inhibitor like GDC-0941. nih.govnih.govresearchgate.net This suggests that p110δ plays a dominant role in mediating these specific B cell responses.

In cell-based assays, this compound demonstrates high potency and selectivity for p110δ, with cellular IC50 values for other class I PI3K isoforms being significantly higher (at least 1,000-fold) nih.gov. A biochemical IC50 of 2.5 ± 1.2 nM for p110δ has been reported for this compound, with IC50 values for p110α, p110β, and p110γ being at least 400-fold higher. selleckchem.commedchemexpress.comcenmed.com This high selectivity profile distinguishes this compound from pan-PI3K inhibitors, which target multiple class I PI3K isoforms with similar efficacy. babraham.ac.uk

Research indicates that while pan-PI3K inhibitors affect multiple downstream signaling pathways, the selective inhibition of p110δ by this compound can exert significant effects on key pathways like AKT phosphorylation. This compound was found to be very potent in reducing p-AKT in activated mouse B cells. nih.gov

Distinct Biological Contributions of this compound (p110δ inhibitor) Compared to p110γ-Selective Inhibitors (e.g., AS-252424, IPI-549)

Comparative studies highlight the distinct roles of p110δ and p110γ, particularly in B cell function. While this compound, a p110δ inhibitor, potently impacts B cell survival, proliferation, and differentiation, the p110γ-selective inhibitor AS-252424 has shown no significant effect on these B cell responses in various assays. nih.govnih.govresearchgate.netresearchgate.netpatsnap.com This indicates that p110δ is the primary isoform mediating these functions in B cells, with p110γ having a minor role in mature B cells. nih.gov

In the context of signaling pathways, this compound significantly reduces phosphorylation of AKT and ERK1/2 in activated B cells, whereas AS-252424 has no significant effect on p-AKT or p-ERK1/2 signaling. nih.gov

IPI-549 (eganelisib) is another potent and selective PI3Kγ inhibitor. wikipedia.orguni.lunih.govontosight.aiamericanelements.comambeed.cnselleck.co.jp Studies comparing this compound and IPI-549 in the context of chronic lymphocytic leukemia (CLL) cells have shown distinct contributions of PI3K-δ and PI3K-γ to different immune cells. While this compound (PI3K-δ inhibitor) impairs CLL cell proliferation, survival, and migration, IPI-549 (PI3K-γ inhibitor) shows different effects, for instance, on T-cell migration. nih.govaacrjournals.org

Data comparing the selectivity of these inhibitors further illustrates their distinct targets:

| Inhibitor | Target Isoform | Biochemical IC50 | Cellular IC50 | Selectivity over other Class I isoforms |

| This compound | p110δ | 2.5 ± 1.2 nM selleckchem.comcenmed.com | 0.1 nM nih.gov | At least 400-fold selleckchem.comcenmed.com, >1000-fold nih.gov |

| AS-252424 | p110γ | 30 nM nih.govmedchemexpress.com | 0.4 µM (p-AKT in THP-1 cells) medchemexpress.com | 30-fold over PI3Kα, low activity towards PI3Kδ/β selleck.co.jpmedchemexpress.com |

| IPI-549 | p110γ | 16 nM selleck.co.jp | 1.2 nM researchgate.net | >100-fold over other lipid and protein kinases selleck.co.jpglpbio.com, >140-fold over other Class I PI3K isoforms researchgate.net |

This table highlights the specific targeting profiles, underscoring the distinct biological probes that this compound, AS-252424, and IPI-549 represent for studying p110δ and p110γ functions.

Analysis of this compound's Effects Against Dual p110δ/γ Inhibitors (e.g., IPI-443, Duvelisib)

Research comparing this compound (p110δ selective) with dual p110δ/γ inhibitors like IPI-443 and Duvelisib has investigated whether inhibiting p110γ in addition to p110δ provides enhanced effects, particularly in the context of B cell function and malignancies.

Studies using IPI-443, a selective p110δ/γ dual inhibitor, have shown that its effects on B cell function are comparable to those of this compound. nih.govnih.govresearchgate.netpatsnap.com IPI-443 was also very potent in decreasing phosphorylation of AKT, with significant effects observed at concentrations where p110δ is selectively targeted, similar to this compound. nih.gov These findings suggest that in the context of B cell responses, the additional inhibition of p110γ by IPI-443 does not significantly enhance the effects observed with p110δ inhibition alone by this compound. nih.gov

Duvelisib (also known as IPI-145) is another orally active dual inhibitor of PI3Kδ and PI3Kγ. wikipedia.orgguidetopharmacology.orgnih.govmrc.ac.uk While Duvelisib has shown efficacy in treating certain B cell malignancies wikipedia.orgresearchgate.net, comparative studies with this compound in CLL cells have explored the contributions of inhibiting each isoform or both. These studies indicate that while PI3K-δ inhibition by this compound impacts CLL cell proliferation, survival, and migration, dual inhibition with Duvelisib affects both CLL B-cells and components of the tumor microenvironment, such as T cells and myeloid cells. nih.govaacrjournals.org This suggests that the broader inhibition profile of dual inhibitors like Duvelisib may offer distinct advantages in targeting the complex interplay within the tumor microenvironment compared to selective p110δ inhibition alone in certain contexts.

Comparative data on IC50 values further illustrate the differences:

| Inhibitor | Target Isoforms | Biochemical IC50 (p110δ) | Biochemical IC50 (p110γ) | Cellular IC50 (p110δ) | Cellular IC50 (p110γ) |

| This compound | p110δ | 2.5 ± 1.2 nM selleckchem.comcenmed.com | >400-fold higher selleckchem.comcenmed.com | 0.1 nM nih.gov | >1000-fold higher nih.gov |

| IPI-443 | p110δ/γ | Not specified in search results | 7.1 nM nih.gov | 0.29 nM nih.gov | 7.1 nM nih.gov |

| Duvelisib | p110δ/γ | 24.5 nM glpbio.com | 33.2 nM glpbio.com | Not specified in search results | Not specified in search results |

This comparison highlights that while this compound is highly selective for p110δ, dual inhibitors like IPI-443 and Duvelisib target both p110δ and p110γ, albeit with varying potencies against each isoform.

Implications of this compound's Selectivity for Research into PI3K Isoform-Specific Functions

The high potency and selectivity of this compound for the p110δ isoform make it a valuable tool for delineating the specific biological roles of p110δ in various cellular processes, particularly within the immune system. nih.govnih.govresearchgate.netpatsnap.com By selectively inhibiting p110δ, researchers can isolate its contributions from those of other PI3K isoforms, providing a clearer understanding of p110δ-mediated signaling pathways and functional outcomes.

The research comparing this compound with p110γ-selective inhibitors like AS-252424 and IPI-549 has been crucial in demonstrating the dominant role of p110δ in mature B cell function, in contrast to the limited impact of p110γ inhibition in this context. nih.govnih.govresearchgate.netresearchgate.netpatsnap.com This distinction is vital for understanding the differential therapeutic potential of targeting specific PI3K isoforms in diseases involving B cell dysfunction.

Furthermore, comparisons with dual p110δ/γ inhibitors like IPI-443 and Duvelisib help to elucidate whether simultaneous inhibition of p110δ and p110γ offers synergistic or additive effects in specific disease settings or cellular contexts. The finding that dual inhibition with IPI-443 had comparable effects to this compound in certain B cell assays suggests that for those specific functions, p110δ is the primary driver. nih.gov However, the distinct effects observed with Duvelisib in targeting the tumor microenvironment in CLL highlight the potential for dual inhibitors to impact multiple cell types, which may be advantageous in complex diseases. nih.govaacrjournals.org

Future Research Directions and Unanswered Questions for Ipi-3063

Investigation of IPI-3063's Potential as a Research Tool in Novel Disease Models

The need for additional tools to understand the effects of pharmacological inhibition of PI3K isoforms in lymphocytes has been highlighted. nih.gov this compound, with its high selectivity for p110δ, is well-positioned as a valuable research tool. Future investigations should explore its potential in a broader range of novel in vitro and in vivo disease models where aberrant B cell activity or dysregulated p110δ signaling is implicated. This could include exploring its utility in models of specific autoimmune diseases beyond those initially studied, or in models representing different subtypes of B cell malignancies to understand the isoform's precise contribution to pathogenesis in these contexts. nih.govmims.com The application of this compound in conjunction with advanced disease modeling techniques, such as 3D cell cultures or organoids derived from patient cells, could provide more physiologically relevant insights into its effects on diseased tissues. wikipedia.org

Exploration of this compound's Combined Effects with Other Investigational Agents in Preclinical Settings

Given the complex nature of many immune-mediated diseases and B cell malignancies, exploring the potential for this compound to be used in combination with other investigational agents in preclinical settings is a critical future research direction. While comparisons with other PI3K inhibitors and dual inhibitors have been made, studies specifically evaluating combinations involving this compound are limited in the provided information. nih.govguidetopharmacology.orgciteab.com Future research should investigate the potential synergistic or additive effects of combining this compound with other targeted therapies that modulate complementary signaling pathways, immunotherapies (e.g., checkpoint inhibitors), or conventional chemotherapeutic agents in relevant preclinical models. nih.gov Identifying rational combinations could pave the way for more effective therapeutic strategies.

Advanced Mechanistic Studies of this compound's Impact on Complex Signaling Networks

While this compound has been shown to reduce the phosphorylation of key downstream targets like AKT and ERK1/2, a more comprehensive understanding of its impact on complex intracellular signaling networks is required. guidetopharmacology.org PI3K signaling is intricately linked with other pathways, including the MAPK and mTOR pathways, which collectively govern diverse cellular processes. nih.govprobes-drugs.orgmims.com Future research should employ advanced mechanistic studies, such as phosphoproteomics and systems biology approaches, to map the full spectrum of signaling events modulated by this compound in different cellular contexts and disease states. nih.gov Delving deeper into the crosstalk between p110δ signaling and other crucial pathways will provide valuable insights into the multifaceted effects of this compound and help identify potential biomarkers of response or resistance.

Q & A

Q. What is the biochemical selectivity profile of IPI-3063, and how is this validated experimentally?

this compound is a potent and selective inhibitor of PI3K p110δ, with a biochemical IC50 of 2.5 ± 1.2 nM. Selectivity is demonstrated by >400-fold higher IC50 values for other class I PI3K isoforms (p110α, p110β, p110γ) . Methodological Answer: Validate selectivity using isoform-specific kinase inhibition assays (e.g., lipid kinase ELISA or radioactive ATP-based assays). Compare IC50 values across isoforms under standardized conditions. Include positive controls (e.g., pan-PI3K inhibitors) and negative controls (solvent-only) to confirm specificity .

| PI3K Isoform | IC50 (nM) |

|---|---|

| p110δ | 2.5 ± 1.2 |

| p110α | >1000 |

| p110β | >1000 |

| p110γ | >1000 |

Q. How does this compound modulate B cell proliferation under different stimulation conditions?

this compound suppresses B cell proliferation in a stimulus-dependent manner. For example, it significantly inhibits αIgM+IL-4-induced proliferation but shows limited efficacy under LPS stimulation . Methodological Answer: Design experiments using CFSE dilution assays to track proliferation. Apply stimuli (e.g., αIgM+IL-4, LPS, or αCD40+IL-4) to mimic physiological conditions. Use DMSO as a vehicle control and compare results to other PI3K inhibitors (e.g., AS-252424) to contextualize potency .

Advanced Research Questions

Q. How should researchers optimize experimental conditions to study this compound’s effects on immune cell signaling pathways?

Stimulus selection is critical. For example, αIgM+IL-4 and αCD40+IL-4 are potent inducers of PI3Kδ-dependent B cell activation, whereas LPS may bypass this pathway . Methodological Answer:

Q. What strategies can resolve contradictions in this compound’s efficacy across different cell types or assays?

Discrepancies may arise from variations in cell activation states, isoform compensation, or off-target effects. Methodological Answer:

- Strategy 1 : Perform genetic knockdown/knockout of p110δ to confirm on-target effects.

- Strategy 2 : Use multi-parametric flow cytometry to dissect subpopulation responses (e.g., naïve vs. memory B cells).

- Strategy 3 : Validate findings in primary human cells and murine models to assess translational relevance .

Q. How can researchers integrate this compound into combination therapy studies while minimizing confounding variables?

Methodological Answer:

- Design : Use factorial experimental designs to test this compound with other inhibitors (e.g., BTK or mTOR inhibitors).

- Analysis : Apply synergy scoring models (e.g., Chou-Talalay Combination Index) to quantify interactions.

- Controls : Include monotherapy arms and vehicle controls to isolate combinatorial effects .

Data Analysis & Interpretation

Q. What statistical approaches are recommended for analyzing this compound’s dose-response data?

Use nonlinear regression models (e.g., log(inhibitor) vs. response in GraphPad Prism) to calculate IC50 values. For proliferation assays, apply ANOVA with post-hoc tests (e.g., Tukey’s) to compare means across stimuli or doses .

Q. How should researchers contextualize this compound’s preclinical data within existing literature on PI3Kδ inhibitors?

Methodological Answer:

- Conduct a systematic review using databases like PubMed, focusing on PI3Kδ inhibitors (e.g., idelalisib, duvelisib).

- Compare IC50 values, selectivity ratios, and in vivo efficacy.

- Highlight this compound’s unique advantages (e.g., isoform specificity) and limitations (e.g., stimulus-dependent effects) .

Ethical & Reproducibility Considerations

Q. What steps ensure reproducibility of this compound studies across laboratories?

- Documentation : Publish detailed protocols for cell culture conditions, stimulus concentrations, and inhibitor preparation.

- Reagents : Use commercially available, batch-controlled this compound (e.g., CAS 1425043-73-7) and validate purity via HPLC.

- Data Sharing : Deposit raw flow cytometry files and dose-response curves in public repositories (e.g., Figshare) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.